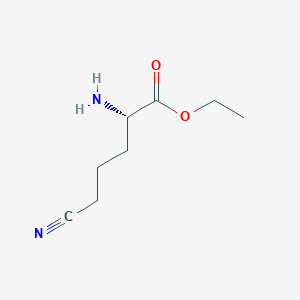![molecular formula C15H9Cl2IN2O3S B13801054 2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid](/img/structure/B13801054.png)
2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid involves multiple steps, starting with the preparation of the dichlorobenzoyl intermediate. The synthetic route typically includes the following steps:
Formation of Dichlorobenzoyl Intermediate: The reaction begins with the chlorination of benzoic acid to form 2,4-dichlorobenzoic acid.
Thioxomethylation: The dichlorobenzoyl intermediate is then reacted with thioxomethylamine under controlled conditions to introduce the thioxomethyl group.
Iodination: Finally, the compound undergoes iodination to introduce the iodine atom at the 5-position of the benzoic acid ring.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is employed in biochemical studies to investigate the interactions between small molecules and biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid can be compared with other similar compounds, such as:
2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-benzoic acid: This compound lacks the iodine atom, resulting in different chemical and biological properties.
2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid: This compound contains a pyrimidin-2-yloxy group instead of the thioxomethyl group, leading to distinct interactions and applications.
Properties
Molecular Formula |
C15H9Cl2IN2O3S |
|---|---|
Molecular Weight |
495.1 g/mol |
IUPAC Name |
2-[(2,4-dichlorobenzoyl)carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C15H9Cl2IN2O3S/c16-7-1-3-9(11(17)5-7)13(21)20-15(24)19-12-4-2-8(18)6-10(12)14(22)23/h1-6H,(H,22,23)(H2,19,20,21,24) |
InChI Key |
LCOPKNAORDTQOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13800983.png)

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)

![2-[(3-hydroxybenzoyl)amino]benzoic Acid](/img/structure/B13800998.png)
![5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13800999.png)





![[(Methylimino)dimethylene]bisphosphonic acid](/img/structure/B13801044.png)

